2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
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Overview
Description
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with thiourea to yield 4-amino-5-(2-fluorophenyl)-1,2,4-triazole.
Introduction of the Bromophenyl Group: The triazole intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Shares the fluorophenyl group and has similar biological activities.
4-Bromo-2-(2-fluorobenzoyl)aniline: Contains both bromophenyl and fluorophenyl groups, making it structurally similar.
Uniqueness
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is unique due to the presence of both a triazole ring and a sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H13BrFN5OS |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C16H13BrFN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
YLSGJVODVBDRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
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